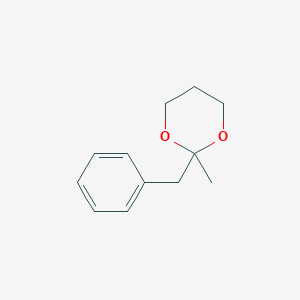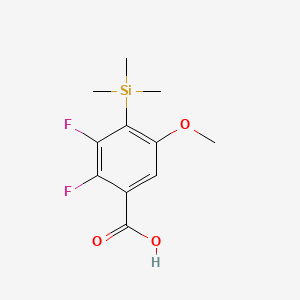
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzoic acid is an organic compound with the molecular formula C11H14F2O3Si. This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a trimethylsilyl group attached to a benzoic acid core. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzoic acid and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,3-difluorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with trimethylsilyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the benzoic acid can be reduced to a benzyl alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to study the effects of fluorine substitution on biological activity.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzoic acid involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the methoxy and trimethylsilyl groups can influence the compound’s lipophilicity and steric properties. These interactions can affect the compound’s reactivity and binding affinity to specific targets.
類似化合物との比較
Similar Compounds
2,3-Difluoro-5-methoxybenzoic acid: Lacks the trimethylsilyl group, which can affect its reactivity and solubility.
2,3-Difluoro-4-(trimethylsilyl)benzoic acid: Lacks the methoxy group, which can influence its electronic properties.
3,5-Difluoro-4-(trimethylsilyl)benzoic acid: Has a different substitution pattern, affecting its chemical behavior.
Uniqueness
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzoic acid is unique due to the combination of fluorine, methoxy, and trimethylsilyl groups on the benzoic acid core. This unique combination imparts specific electronic and steric properties, making it valuable in various chemical reactions and applications.
特性
分子式 |
C11H14F2O3Si |
|---|---|
分子量 |
260.31 g/mol |
IUPAC名 |
2,3-difluoro-5-methoxy-4-trimethylsilylbenzoic acid |
InChI |
InChI=1S/C11H14F2O3Si/c1-16-7-5-6(11(14)15)8(12)9(13)10(7)17(2,3)4/h5H,1-4H3,(H,14,15) |
InChIキー |
FMWUDMBUMWKTFC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C(=C1)C(=O)O)F)F)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



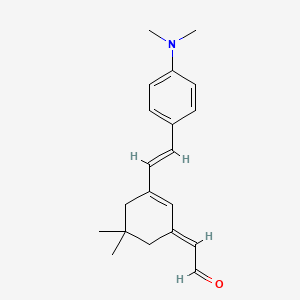
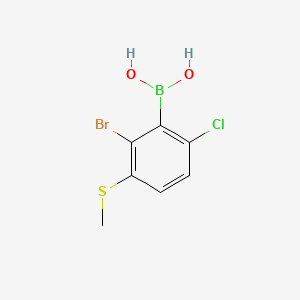

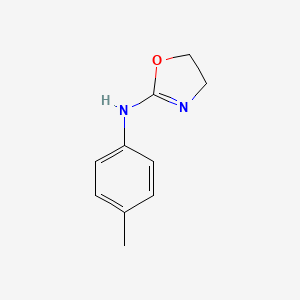
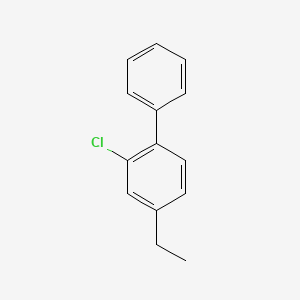

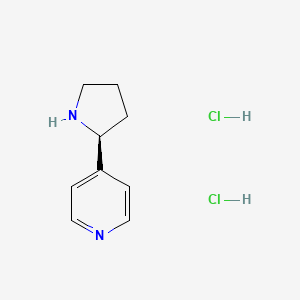
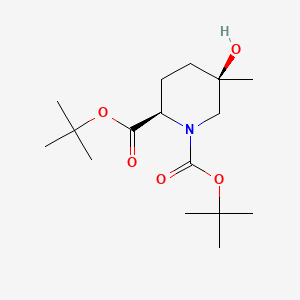
![[(E,5R)-7-(dimethylamino)-5-methyl-16-[[(2S)-2-(methylamino)butanoyl]amino]-8,15-dioxohexadec-2-en-6-yl] acetate](/img/structure/B14023765.png)


